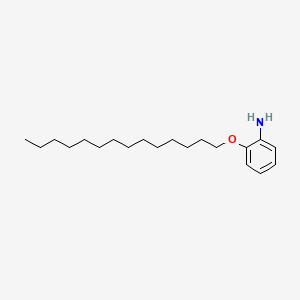

2-Tetradecyloxyaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-tetradecoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-22-20-17-14-13-16-19(20)21/h13-14,16-17H,2-12,15,18,21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZBAJOADDIGIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068345 | |

| Record name | Benzenamine, 2-(tetradecyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41710-89-8 | |

| Record name | 2-(Tetradecyloxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41710-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2-(tetradecyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041710898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2-(tetradecyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 2-(tetradecyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tetradecyloxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Tetradecyloxyaniline from o-Nitroanisole

Executive Summary

This technical guide provides a detailed, three-step synthetic pathway for the preparation of 2-tetradecyloxyaniline, a valuable intermediate in the development of pharmaceuticals and specialized organic materials. The synthesis commences with the readily available starting material, o-nitroanisole. The core transformation involves a strategic O-demethylation, followed by a robust Williamson ether synthesis to introduce the C14 alkyl chain, and concludes with a high-yield reduction of the nitro group. This document is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and critical process parameters to ensure reproducible and efficient synthesis.

Introduction

Long-chain alkoxy anilines, such as this compound, are important molecular scaffolds. The presence of a lengthy lipophilic alkyl chain combined with a versatile aniline functional group makes them attractive building blocks for a range of applications, including the synthesis of surfactants, liquid crystals, and pharmacologically active molecules. The aniline moiety provides a reactive handle for further chemical modifications, such as amide bond formation, diazotization, or N-alkylation, enabling the construction of complex molecular architectures.

This guide delineates a reliable and scalable synthetic route starting from o-nitroanisole (1-methoxy-2-nitrobenzene).[1][2] The pathway is designed to be logical and efficient, proceeding through key intermediates o-nitrophenol and 2-(tetradecyloxy)nitrobenzene.

Overall Synthetic Strategy

The transformation of o-nitroanisole to this compound is accomplished in three distinct synthetic operations. Each stage is optimized to ensure high conversion and facilitate the purification of the resulting intermediate.

-

Step 1: O-Demethylation - Cleavage of the methyl ether in o-nitroanisole to yield the critical o-nitrophenol intermediate.

-

Step 2: Williamson Ether Synthesis - Nucleophilic substitution to couple the o-nitrophenoxide with a 14-carbon alkyl halide, forming the ether linkage.

-

Step 3: Nitro Group Reduction - Conversion of the nitroaromatic intermediate to the final target aniline derivative.

The complete workflow is illustrated below.

Caption: High-level overview of the three-step synthesis.

Step 1: O-Demethylation of o-Nitroanisole

Mechanistic Rationale

The conversion of a methoxy group to a hydroxyl group is a critical initial step, as the hydroxyl group is required for the subsequent etherification.[3] While several reagents can effect this transformation, boron tribromide (BBr₃) is exceptionally effective for cleaving aryl methyl ethers under relatively mild conditions. BBr₃ is a powerful Lewis acid that coordinates strongly to the ether oxygen.[3] This coordination activates the methyl group for nucleophilic attack by a bromide ion, which is generated in situ. The resulting bromomethane is a volatile byproduct, and the boron-oxygen bond is readily hydrolyzed during aqueous workup to yield the desired phenol.

Caption: Mechanism of aryl methyl ether cleavage using BBr₃.

Experimental Protocol: Synthesis of o-Nitrophenol

-

Vessel Preparation : A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with o-nitroanisole (1.0 eq).

-

Solvent Addition : Anhydrous dichloromethane (DCM) is added to dissolve the starting material (approx. 5-10 mL per gram of substrate).

-

Cooling : The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Reagent Addition : A solution of boron tribromide (1.1 - 1.2 eq) in DCM is added dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below -70 °C.

-

Reaction : After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for 12-16 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching : The reaction is carefully quenched by slowly adding it to crushed ice or a saturated aqueous solution of sodium bicarbonate. Caution: BBr₃ reacts violently with water.[3]

-

Extraction : The aqueous layer is extracted three times with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification : The solvent is removed under reduced pressure, and the crude o-nitrophenol is purified by column chromatography on silica gel or by recrystallization.

Data Summary: O-Demethylation

| Parameter | Value/Condition | Rationale |

| Stoichiometry | ~1.1 eq BBr₃ | Ensures complete consumption of starting material. |

| Solvent | Anhydrous Dichloromethane | Inert solvent, suitable for low-temperature reactions. |

| Temperature | -78 °C to Room Temp. | Controls the initial exothermic reaction of BBr₃.[3] |

| Reaction Time | 12-16 hours | Allows the reaction to proceed to completion at room temperature. |

| Typical Yield | 85-95% | High efficiency is expected with this method. |

Step 2: Williamson Ether Synthesis

Mechanistic Rationale

The Williamson ether synthesis is a classic and highly reliable method for forming ethers.[4][5] The reaction proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[4][6] First, a base is used to deprotonate the acidic phenolic hydroxyl group of o-nitrophenol, generating a potent nucleophile, the o-nitrophenoxide anion. This anion then attacks the electrophilic carbon atom of a primary alkyl halide (1-bromotetradecane), displacing the bromide leaving group in a single, concerted step to form the desired ether. The use of a primary alkyl halide is crucial to favor substitution over the competing elimination reaction.[4][6]

Caption: The two-stage process of the Williamson ether synthesis.

Experimental Protocol: Synthesis of 2-(Tetradecyloxy)nitrobenzene

-

Vessel Preparation : A round-bottom flask is charged with o-nitrophenol (1.0 eq) and a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq).

-

Solvent Addition : Anhydrous N,N-Dimethylformamide (DMF) or acetone is added as the solvent.

-

Alkyl Halide Addition : 1-Bromotetradecane (1.1 eq) is added to the mixture.

-

Reaction : The reaction mixture is heated to 60-80 °C and stirred vigorously for 6-12 hours. The reaction progress should be monitored by TLC.

-

Workup : After cooling to room temperature, the reaction mixture is poured into water. The resulting precipitate is collected by vacuum filtration. Alternatively, if no precipitate forms, the aqueous mixture is extracted with ethyl acetate or diethyl ether.

-

Washing : The collected solid or the organic extract is washed thoroughly with water and brine to remove DMF and inorganic salts.

-

Purification : The crude product is dried and can be purified by recrystallization from a suitable solvent system (e.g., ethanol or hexanes) to yield pure 2-(tetradecyloxy)nitrobenzene.

Data Summary: Etherification

| Parameter | Value/Condition | Rationale |

| Base | Potassium Carbonate (K₂CO₃) | A mild and effective base for deprotonating phenols. |

| Alkyl Halide | 1-Bromotetradecane | A primary halide that strongly favors the Sₙ2 pathway.[4] |

| Solvent | DMF or Acetone | Polar aprotic solvents that accelerate Sₙ2 reactions.[7] |

| Temperature | 60-80 °C | Provides sufficient thermal energy for the reaction without significant side product formation. |

| Typical Yield | 90-98% | This reaction is typically very high-yielding. |

Step 3: Reduction of the Aromatic Nitro Group

Mechanistic Rationale

The final step is the reduction of the aromatic nitro group to an amine. This is one of the most fundamental transformations in organic synthesis.[8] Catalytic hydrogenation is a preferred method due to its high efficiency, clean reaction profile, and mild conditions.[9][10] In this process, molecular hydrogen (H₂) is activated on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). The activated hydrogen species are then transferred to the nitro group, reducing it through a series of intermediates (nitroso, hydroxylamine) to the final aniline product. This method is highly chemoselective for the nitro group, leaving other functional groups in the molecule intact.

Alternative methods include the use of metals like iron, tin, or zinc in acidic media (e.g., Fe/HCl or SnCl₂/HCl).[8][9][11] These can be useful if catalytic hydrogenation is not feasible but often require stoichiometric amounts of metal and more demanding workup procedures.

Caption: Standard workflow for nitro group reduction via hydrogenation.

Experimental Protocol: Synthesis of this compound

-

Vessel Preparation : A hydrogenation vessel (e.g., a Parr shaker apparatus) is charged with 2-(tetradecyloxy)nitrobenzene (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition : 10% Palladium on carbon (Pd/C) is added carefully (typically 1-5 mol %). Caution: Pd/C can be pyrophoric and should be handled with care, preferably wetted with solvent.

-

Hydrogenation : The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 1-4 atm or ~50 psi).

-

Reaction : The mixture is agitated vigorously at room temperature. The reaction is typically exothermic and can be monitored by the cessation of hydrogen uptake.

-

Filtration : Upon completion, the reaction vessel is carefully depressurized and purged with nitrogen. The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with additional solvent.

-

Purification : The filtrate is concentrated under reduced pressure to yield the crude this compound, which is often of high purity. If necessary, further purification can be achieved by column chromatography or recrystallization.

Data Summary: Nitro Reduction

| Parameter | Value/Condition | Rationale |

| Catalyst | 10% Pd/C (1-5 mol %) | Highly active and selective catalyst for nitro group hydrogenation.[9] |

| Hydrogen Source | H₂ Gas (1-4 atm) | Clean and efficient reducing agent. |

| Solvent | Ethanol or Ethyl Acetate | Common solvents for hydrogenation that dissolve the substrate well. |

| Temperature | Room Temperature | The reaction is often sufficiently rapid without heating. |

| Typical Yield | >95% | This reduction is typically quantitative or near-quantitative. |

Safety and Handling

-

Boron Tribromide (BBr₃) : Extremely corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

-

1-Bromotetradecane : Can cause skin and eye irritation. Handle with gloves and safety glasses.

-

Catalytic Hydrogenation : Hydrogen gas is highly flammable. Ensure the apparatus is properly sealed and operated in a well-ventilated area, free from ignition sources. Palladium on carbon can be pyrophoric; do not allow the dry catalyst to come into contact with air.

Conclusion

The synthesis of this compound from o-nitroanisole can be reliably achieved through a three-step sequence involving O-demethylation, Williamson ether synthesis, and catalytic hydrogenation. Each step is characterized by high yields and operational simplicity, making the overall pathway efficient and scalable for laboratory and potential industrial applications. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for chemists engaged in the synthesis of complex organic intermediates.

References

-

Wikipedia. Reduction of nitro compounds. [Link]

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

-

Unacademy. Preparation of amines: Reduction of nitro compounds. [Link]

-

Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

-

Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

-

ChemRxiv. Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles. [Link]

-

ResearchGate. Selective Catalytic Hydrogenation of Nitroarenes to Anilines | Request PDF. [Link]

-

ResearchGate. Catalytic hydrogenation of nitroarenes 6 into anilines 7. [Link]

-

National Center for Biotechnology Information. O-Demethylation of p-nitroanisole by Escherichia coli. Stimulation by phenobarbital. [Link]

-

Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. [Link]

-

Royal Society of Chemistry. The hydrogenation of nitrobenzene to aniline : a new mechanism. [Link]

-

Cambridge University Press. Williamson Ether Synthesis. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Khan Academy. Williamson ether synthesis. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Oreate AI Blog. Understanding Williamson Synthesis: The Art of Ether Creation. [Link]

- Google Patents. CN102344372A - Synthetic method of o-nitrophenol and o-nitroanisole.

-

University of Wisconsin–Madison. Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. [Link]

-

Chem-Station. O-Demethylation. [Link]

-

National Center for Biotechnology Information. 2-Nitroanisole - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. [Link]

-

National Center for Biotechnology Information. 2-Nitroanisole | C7H7NO3 | CID 7048 - PubChem. [Link]

- Google Patents.

-

Frontiers. Biochemistry and Occurrence of O-Demethylation in Plant Metabolism. [Link]

- Google Patents. CN101643419A - Method for preparing o-nitroanisole.

Sources

- 1. 2-Nitroanisole - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 2-Nitroanisole | C7H7NO3 | CID 7048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. Understanding Williamson Synthesis: The Art of Ether Creation - Oreate AI Blog [oreateai.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Preparation of amines: Reduction of nitro compounds [unacademy.com]

A Spectroscopic Deep Dive: Elucidating the Molecular Architecture of 2-Tetradecyloxyaniline

Abstract

In the landscape of pharmaceutical and materials science, the precise characterization of molecular entities is paramount. 2-Tetradecyloxyaniline, a compound featuring a long lipophilic alkyl chain appended to an aromatic amine, presents a unique spectroscopic signature. This technical guide provides an in-depth analysis of the ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopic data of this compound. Moving beyond a mere recitation of spectral features, this paper delves into the rationale behind the observed chemical shifts, coupling patterns, and vibrational modes. By integrating fundamental principles with practical insights, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of related aniline derivatives.

Introduction: The Structural Significance of this compound

This compound belongs to a class of compounds that merge the hydrophilic character of an aromatic amine with the hydrophobic nature of a long alkyl chain. This amphipathic quality makes such molecules interesting candidates for applications ranging from drug delivery systems to organic electronics. A thorough understanding of their three-dimensional structure and electronic properties is crucial for predicting their behavior and function. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for this purpose. This guide will systematically dissect the ¹H NMR, ¹³C NMR, and IR spectra of this compound, providing a detailed interpretation of its key structural features.

Experimental Protocols: A Foundation of Reliability

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental execution. The following protocols outline the standardized procedures for obtaining the ¹H NMR, ¹³C NMR, and IR spectra of this compound.

NMR Spectroscopy

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32, to achieve adequate signal-to-noise.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse program.

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more, owing to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of neat this compound directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean ATR crystal should be acquired and automatically subtracted from the sample spectrum.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The spectrum can be logically divided into three distinct regions: the aromatic region, the alkoxy chain region, and the aliphatic chain region.

Aromatic Region (δ 6.7-7.0 ppm)

The four protons on the benzene ring exhibit a complex splitting pattern due to their proximity and coupling with each other. The electron-donating nature of both the amino (-NH₂) and the tetradecyloxy (-O(CH₂)₁₃CH₃) groups shields the aromatic protons, causing them to appear at relatively high field (upfield) compared to benzene (δ 7.26 ppm).[1]

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| H-3, H-4, H-5, H-6 | 6.7 - 7.0 | Multiplet | The overlapping signals of the four aromatic protons result in a complex multiplet. The ortho and para positions relative to the electron-donating groups will be more shielded. |

Amino Protons (δ ~3.5-4.5 ppm)

The chemical shift of the amino protons is highly variable and can be influenced by solvent, concentration, and temperature due to hydrogen bonding.[2]

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| -NH₂ | ~3.5 - 4.5 | Broad singlet | The broadness of the signal is a result of rapid chemical exchange and quadrupole broadening from the nitrogen atom. |

Alkoxy and Aliphatic Chain Region (δ 0.8-4.0 ppm)

The long tetradecyl chain gives rise to several distinct signals. The protons closest to the electronegative oxygen atom are the most deshielded.[3]

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | Rationale |

| -OCH₂- | ~3.9 - 4.1 | Triplet | ~6.5 | These protons are directly attached to the oxygen, causing a significant downfield shift. They are coupled to the adjacent methylene group. |

| -OCH₂CH₂ - | ~1.7 - 1.9 | Multiplet | - | Protons on the second carbon of the chain, showing a multiplet due to coupling with the adjacent methylene groups. |

| -(CH₂)₁₁- | ~1.2 - 1.5 | Broad multiplet | - | The bulk of the methylene protons in the long alkyl chain are in very similar chemical environments, resulting in a large, overlapping multiplet. |

| -CH₃ | ~0.8 - 0.9 | Triplet | ~7.0 | The terminal methyl group protons are the most shielded and appear as a characteristic triplet due to coupling with the adjacent methylene group. |

¹³C NMR Spectral Analysis: The Carbon Skeleton Unveiled

The proton-decoupled ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment. The broad chemical shift range of ¹³C NMR allows for clear separation of signals from the aromatic, alkoxy, and aliphatic carbons.[4][5]

| Carbon(s) | Expected Chemical Shift (δ, ppm) | Rationale |

| C-2 (C-O) | ~145 - 155 | The carbon directly attached to the electronegative oxygen atom is significantly deshielded.[6] |

| C-1 (C-N) | ~135 - 145 | The carbon bonded to the nitrogen of the amino group is also deshielded. |

| Aromatic C-H | ~110 - 125 | The remaining four aromatic carbons appear in this region. |

| -OC H₂- | ~65 - 75 | The carbon of the methylene group directly bonded to the oxygen atom.[4] |

| -(C H₂)₁₂- | ~22 - 32 | The carbons of the long alkyl chain appear in this characteristic aliphatic region. Slight variations in their shifts are expected based on their position relative to the chain ends. |

| -C H₃ | ~14 | The terminal methyl carbon is the most shielded of the aliphatic carbons. |

IR Spectral Analysis: Probing Molecular Vibrations

The IR spectrum of this compound reveals the presence of its key functional groups through their characteristic vibrational frequencies.[7][8]

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |

| 3400-3250 | N-H stretch (asymmetric and symmetric) | Primary aromatic amine | Medium |

| 3100-3000 | C-H stretch | Aromatic | Medium |

| 2950-2850 | C-H stretch | Aliphatic (CH₂, CH₃) | Strong |

| 1650-1580 | N-H bend | Primary amine | Medium |

| 1600-1450 | C=C stretch | Aromatic ring | Medium-Strong |

| 1335-1250 | C-N stretch | Aromatic amine | Strong |

| 1250-1020 | C-O stretch | Aryl-alkyl ether | Strong |

| 910-665 | N-H wag | Primary amine | Broad, Strong |

Interpretation:

-

The presence of two distinct peaks in the 3400-3250 cm⁻¹ region is a hallmark of a primary amine (-NH₂), corresponding to the asymmetric and symmetric N-H stretching vibrations.[9][10]

-

The strong, sharp peaks in the 2950-2850 cm⁻¹ range are indicative of the numerous C-H bonds within the long tetradecyl chain.

-

A strong absorption band in the 1335-1250 cm⁻¹ region confirms the C-N stretching of the aromatic amine.[10][11]

-

The prominent C-O stretching vibration of the aryl-alkyl ether is expected to appear as a strong band in the 1250-1020 cm⁻¹ region.

Conclusion: A Cohesive Spectroscopic Portrait

The synergistic application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and unambiguous structural elucidation of this compound. The ¹H NMR spectrum details the specific proton environments and their connectivities, the ¹³C NMR spectrum maps the carbon framework, and the IR spectrum confirms the presence of the key functional groups. This guide has not only presented the expected spectral data but has also provided the underlying scientific principles that govern these observations. The methodologies and interpretations detailed herein serve as a robust framework for the analysis of other long-chain aniline derivatives, empowering researchers in their pursuit of novel molecular design and development.

References

-

Influence of solvents on IR spectrum of aromatic amines. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

-

Infrared Spectroscopy. (2015). Illinois State University. Retrieved January 18, 2026, from [Link]

-

Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). (n.d.). WikiEducator. Retrieved January 18, 2026, from [Link]

-

Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

-

IR: amines. (n.d.). University of Calgary. Retrieved January 18, 2026, from [Link]

-

Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers. (2025, August 6). ResearchGate. Retrieved January 18, 2026, from [Link]

-

The characteristic 1 H NMR chemical shifts of N-alkoxy-... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 18, 2026, from [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest. Retrieved January 18, 2026, from [Link]

-

13C NMR Chemical Shift Table.pdf. (n.d.). Retrieved January 18, 2026, from [Link]

-

Table of Contents. (n.d.). Retrieved January 18, 2026, from [Link]

-

NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved January 18, 2026, from [Link]

-

13C NMR Spectroscopy. (n.d.). Retrieved January 18, 2026, from [Link]

-

Chemical shifts. (n.d.). Retrieved January 18, 2026, from [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved January 18, 2026, from [Link]

-

d3dt04388f1.pdf. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). (n.d.). Human Metabolome Database. Retrieved January 18, 2026, from [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.). Human Metabolome Database. Retrieved January 18, 2026, from [Link]

-

IR Chart. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. (2022, January 27). MDPI. Retrieved January 18, 2026, from [Link]

-

Infrared Spectroscopy. (n.d.). Michigan State University. Retrieved January 18, 2026, from [Link]

-

IR Spectroscopy Electromagnetic radiation has dual wave/particle properties. A photon is the particle of electromagnetic radiati. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis of 2-oxazolines. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

-

INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. (n.d.). Gelest, Inc. Retrieved January 18, 2026, from [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved January 18, 2026, from [Link]

-

Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

-

Application of 13C nuclear magnetic resonance spectroscopy to the analysis and structural investigation of tetracycline antibiotics and their common impurities. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

-

2D [ 1 H, 15 N] HSQC NMR spectrum of macrocycle (NHMC), 2 in CDCl 3 ,... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Progress in Quinoxaline Synthesis (Part 2). (2025, August 7). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Synthesis of 2-sulfamoylquinoxaline 1,4-dioxide derivatives. (2025, December 2). ResearchGate. Retrieved January 18, 2026, from [Link]

Sources

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. bhu.ac.in [bhu.ac.in]

- 6. che.hw.ac.uk [che.hw.ac.uk]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. wikieducator.org [wikieducator.org]

A Research Framework for Elucidating the Mechanism of Action of 2-Tetradecyloxyaniline

An in-depth technical guide by a Senior Application Scientist.

Abstract: 2-Tetradecyloxyaniline is a molecule of interest due to its amphiphilic structure, combining a long lipophilic alkyl chain with a hydrophilic aniline head. This structure suggests potential interactions with cellular membranes or hydrophobic binding pockets of proteins. A review of current scientific literature reveals a significant gap in our understanding of its biological activity, with no published studies detailing its mechanism of action. This guide, therefore, serves as a comprehensive research framework for the systematic investigation of this compound. It is designed for researchers and drug development professionals, providing a logical, multi-phase approach from initial characterization to in-depth mechanistic studies. The protocols and strategies outlined herein are based on established, field-proven methodologies in pharmacology and chemical biology, ensuring a robust and self-validating investigative process.

Part 1: Initial Characterization and Hypothesis Generation

The first phase of investigation focuses on building a foundational understanding of this compound's physicochemical properties and identifying any potential biological activity through broad, unbiased screening.

Physicochemical and In Silico Profiling

Before committing to extensive wet-lab experiments, a thorough in silico and physicochemical analysis is crucial. This step helps to predict the molecule's drug-like properties and potential liabilities, guiding future experimental design.

Key Objectives:

-

Assess drug-likeness based on established rules.

-

Predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.

-

Determine key physicochemical parameters experimentally.

Methodologies:

In Silico Analysis: Utilize computational tools to predict the properties of this compound.

| Parameter | Tool/Method | Predicted Value/Interpretation |

| Molecular Weight | PubChem | 291.48 g/mol |

| logP (Octanol-Water Partition) | PubChem (XLogP3) | 6.2 |

| Hydrogen Bond Donors | PubChem | 1 |

| Hydrogen Bond Acceptors | PubChem | 2 |

| Lipinski's Rule of Five | Analysis | Compliant (MW < 500, logP > 5, H-Donors < 5, H-Acceptors < 10). The high logP suggests high membrane permeability but potentially poor solubility. |

| ADMET Profile | SwissADME, pkCSM | Predictions for blood-brain barrier penetration, CYP450 inhibition, and potential toxicity endpoints. |

Experimental Determination: These experimental values serve to validate the in silico predictions.

| Parameter | Experimental Protocol | Purpose |

| Aqueous Solubility | Kinetic or thermodynamic solubility assays using HPLC-UV. | To determine the compound's solubility in physiological buffers, which is critical for designing in vitro assays. |

| LogD (Distribution Coefficient) | Shake-flask method at various pH values (e.g., 5.0, 7.4, 9.0). | To understand how the compound's lipophilicity and distribution between aqueous and lipid phases change with pH. |

| Plasma Protein Binding | Equilibrium dialysis or ultracentrifugation with human plasma. | To quantify the extent of binding to plasma proteins, which affects the free drug concentration available to act on targets. |

| Metabolic Stability | Incubation with liver microsomes (human, rat) followed by LC-MS analysis. | To assess the compound's susceptibility to Phase I and Phase II metabolic enzymes, predicting its in vivo half-life. |

Phenotypic Screening for Bioactivity

With foundational physicochemical data, the next step is to screen for any biological effect in an unbiased manner. Phenotypic screening, which measures the effect of a compound on cell morphology, function, or behavior, is an ideal approach when a specific molecular target is unknown.

Workflow for Phenotypic Screening:

Figure 1: A generalized workflow for high-content phenotypic screening.

Experimental Protocol: High-Content Imaging Screen

-

Cell Line Selection: Choose a diverse panel of human cell lines representing different tissues and cancer types (e.g., U-2 OS for morphology, A549 for lung, MCF7 for breast).

-

Assay Preparation: Seed cells in 384-well, optically clear bottom plates and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM down to 1 nM). Add the compound to the cells using an automated liquid handler. Include appropriate controls (DMSO vehicle, positive controls like paclitaxel).

-

Incubation: Incubate plates for a predetermined time (e.g., 48 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Staining: Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with a cocktail of fluorescent dyes. A common combination includes:

-

Hoechst 33342: To label nuclei (DNA).

-

Phalloidin-Alexa Fluor 488: To label F-actin filaments (cytoskeleton).

-

MitoTracker Red CMXRos: To label mitochondria.

-

-

Image Acquisition: Use a high-content imaging system to automatically capture images from multiple channels in each well.

-

Data Analysis: Employ image analysis software to segment cells and extract hundreds of quantitative features (e.g., nuclear size, cell shape, mitochondrial texture). Compare the feature profiles of treated cells to vehicle controls to identify "hits" with unique phenotypic signatures.

Part 2: Target Identification and Deconvolution

Once a consistent and potent biological phenotype is identified, the critical next step is to determine the molecular target(s) through which this compound exerts its effect.

Affinity-Based Chemical Proteomics

This powerful technique aims to isolate the protein(s) that physically bind to the compound of interest.

Workflow for Target Identification:

Figure 2: Workflow for affinity-based target identification.

Experimental Protocol: Affinity Pulldown & LC-MS/MS

-

Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker arm and a reporter tag (e.g., biotin) at a position determined not to interfere with its biological activity (as confirmed by bioassay).

-

Lysate Preparation: Grow the cell line that showed the most robust phenotype and prepare a native protein lysate.

-

Affinity Pulldown:

-

Experimental Arm: Incubate the lysate with the biotinylated probe.

-

Control Arm: Incubate the lysate with the biotinylated probe plus a 100-fold excess of the original, unmodified this compound. This competition control is crucial for distinguishing specific binders from non-specific ones.

-

-

Capture: Add streptavidin-coated magnetic beads to both samples to capture the biotin probe and any bound proteins.

-

Washing: Perform a series of stringent washes to remove proteins that are non-specifically interacting with the beads or the probe.

-

Elution and Digestion: Elute the bound proteins or perform an on-bead tryptic digest to generate peptides.

-

LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution mass spectrometry.

-

Data Analysis: Use proteomics software (e.g., MaxQuant) to identify and quantify the proteins in both the experimental and control samples. A true binding partner will be highly abundant in the experimental sample but significantly reduced or absent in the competition control sample.

Part 3: Mechanistic Elucidation and Pathway Analysis

With a list of high-confidence protein targets, the focus shifts to validating these targets and understanding how their modulation by this compound leads to the observed cellular phenotype.

Target Validation

Confirm that the identified protein target is responsible for the compound's activity.

| Method | Description | Expected Outcome |

| Cellular Thermal Shift Assay (CETSA) | This assay measures the change in thermal stability of a protein upon ligand binding in intact cells or lysate. | If this compound binds its target, it should stabilize the protein, leading to a higher melting temperature compared to the vehicle control. |

| Genetic Knockdown/Knockout (RNAi/CRISPR) | Silence the expression of the target protein gene using siRNA or CRISPR-Cas9. | If the protein is the true target, cells lacking the protein should become resistant to this compound, meaning the compound will no longer elicit the original phenotype. |

| Recombinant Protein Assays | Express and purify the target protein and test for direct binding or functional modulation by the compound in a cell-free system (e.g., using Surface Plasmon Resonance (SPR) or an enzymatic assay). | To confirm direct interaction and quantify binding affinity (KD) or functional modulation (IC50/EC50). |

Signaling Pathway Analysis

Once the target is validated, investigate the downstream signaling pathways that are affected.

Workflow for Pathway Analysis:

Figure 3: An integrated omics approach for pathway elucidation.

Experimental Protocol: RNA-Seq Analysis

-

Experimental Design: Treat the responsive cell line with this compound at its EC50 concentration for various time points (e.g., 6, 12, 24 hours) alongside vehicle controls.

-

RNA Extraction: Harvest cells and extract high-quality total RNA.

-

Library Preparation and Sequencing: Prepare sequencing libraries and perform next-generation sequencing (NGS) to profile the global transcriptome.

-

Bioinformatic Analysis:

-

Differential Expression: Identify genes that are significantly upregulated or downregulated upon treatment.

-

Pathway Enrichment Analysis: Use tools like Gene Set Enrichment Analysis (GSEA) or Ingenuity Pathway Analysis (IPA) to determine which signaling or metabolic pathways are statistically overrepresented in the set of differentially expressed genes. This provides a powerful, unbiased view of the cellular processes being modulated by the compound-target interaction.

-

-

Validation: Validate the key findings from the RNA-seq data using a targeted method like quantitative PCR (qPCR) for key genes or Western blotting for key proteins in the identified pathway.

By following this structured, multi-phase framework, researchers can systematically deconstruct the biological activity of a novel compound like this compound. This approach, grounded in established and robust methodologies, ensures that the resulting data is reliable, reproducible, and provides a solid foundation for further preclinical and clinical development.

References

This section would be populated with citations for the specific protocols and software mentioned (e.g., SwissADME, CellProfiler, MaxQuant, GSEA) as the investigation proceeds. Since this is a framework, the references are to general methodologies.

A Comprehensive Technical Guide on the Potential Biological Activities of Long-Chain Alkoxy Anilines

Introduction

In the landscape of modern medicinal chemistry, the aniline scaffold represents a privileged structure, forming the backbone of numerous therapeutic agents. The strategic modification of this core, particularly through the introduction of long-chain alkoxy substituents, has unlocked a diverse range of biological activities. These molecules, characterized by an aromatic amine functional group and a lengthy, flexible ether linkage, possess a unique combination of lipophilicity and potential for specific molecular interactions. This duality makes them compelling candidates for investigation across various therapeutic areas, from infectious diseases to oncology.

This technical guide offers researchers, scientists, and drug development professionals a comprehensive exploration of the biological potential inherent in long-chain alkoxy anilines. Moving beyond a simple catalogue of activities, we will delve into the causality behind their synthesis, the mechanistic underpinnings of their actions, and the critical structure-activity relationships (SAR) that govern their potency and selectivity. The protocols and data presented herein are designed to serve not only as a repository of current knowledge but also as a practical handbook for the rational design and evaluation of novel compounds within this promising chemical class.

Chapter 1: The Molecular Architecture: Synthesis and Structure-Activity Relationship (SAR) Insights

The biological profile of a long-chain alkoxy aniline is intrinsically linked to its three-dimensional structure. The length and conformation of the alkoxy chain, its point of attachment, and the substitution pattern on the aniline ring are all critical determinants of activity. Understanding how to construct these molecules and predicting how structural modifications will impact function are the foundational pillars of drug discovery in this field.

Core Synthetic Strategies

The synthesis of long-chain alkoxy anilines typically involves the formation of the crucial ether bond. The choice of synthetic route is dictated by the availability of starting materials and the need to avoid unwanted side reactions, particularly at the reactive amino group.

A predominant method is the Williamson ether synthesis , starting from an appropriate aminophenol. To ensure selective O-alkylation over N-alkylation, the amino group must first be protected. A common and effective strategy is converting the amine to an acetamide. The resulting phenoxide, generated by a mild base like potassium carbonate (K₂CO₃), can then react with a primary long-chain alkyl halide (e.g., 1-bromodecane) in a polar aprotic solvent such as DMF or acetone. Subsequent deprotection of the acetyl group under acidic or basic conditions yields the target long-chain alkoxy aniline.[1] The use of primary alkyl halides is critical, as secondary or tertiary halides are prone to elimination side reactions in this SN2 mechanism.[1]

An alternative route involves the nitration of a long-chain alkoxybenzene precursor, followed by the reduction of the nitro group to an aniline.[2] This approach is useful when the corresponding alkoxybenzene is more readily accessible than the aminophenol. The nitro group can be reduced using various methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction with reagents like iron in acetic acid or stannous chloride (SnCl₂) in ethanol.[2]

Fundamental Principles of Structure-Activity Relationships (SAR)

The interplay between the alkoxy chain and the aniline core is central to the biological activity of these compounds. Key SAR principles have emerged from numerous studies:

-

Alkoxy Chain Length: This is arguably the most influential feature. The length of the alkyl chain directly modulates the molecule's lipophilicity. An increase in chain length often enhances activities that involve membrane interaction, such as antimicrobial or certain anticancer effects, up to an optimal point.[3][4] Beyond this "cut-off" point, excessive lipophilicity can lead to poor aqueous solubility, non-specific toxicity, or sequestration in lipid bilayers, reducing bioavailability for the intended target.

-

Aniline Ring Substitution: The position (ortho, meta, para) of the alkoxy group and the presence of other substituents (e.g., halogens, nitro groups) on the aniline ring significantly impact electronic properties and steric hindrance. These modifications can fine-tune binding affinity to molecular targets and alter metabolic stability.[5][6] For instance, electron-withdrawing groups can influence the pKa of the aniline nitrogen, affecting its ability to form hydrogen bonds or salt bridges.

Chapter 2: Antimicrobial and Antifungal Activities

The rise of drug-resistant pathogens has created an urgent need for novel antimicrobial agents. Long-chain alkoxy anilines have demonstrated promising activity against a spectrum of bacteria and fungi, largely attributed to their amphipathic nature, which facilitates interaction with and disruption of microbial cell membranes.

Antibacterial Properties

Aniline derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.[5][7][8] Studies on trifluoro-anilines, for example, have demonstrated that specific derivatives can inhibit the growth of Vibrio parahaemolyticus and suppress biofilm formation.[7][9] The proposed mechanism for many of these compounds involves causing noticeable destruction to the bacterial cell membrane, leading to bactericidal effects.[7][9] The lipophilic alkoxy chain is thought to anchor the molecule within the lipid bilayer, while the polar aniline headgroup may disrupt membrane potential or integrity.

Antifungal Properties

The fungitoxic potential of alkoxy-substituted aromatic compounds has also been established.[10][11][12] Studies on alkoxy analogues of natural chromenes revealed that modifying the alkyl group in the alkoxy chain could significantly enhance antifungal activity.[10] For example, substituting a methoxy group with an ethoxy group was found to increase antifungal potency nearly sixfold against certain fungal species.[10] This highlights the sensitivity of antifungal activity to even subtle changes in the alkoxy substituent.

Experimental Workflow: Determining Antimicrobial Potency

The cornerstone for evaluating the antimicrobial efficacy of a compound is the determination of its Minimum Inhibitory Concentration (MIC). This assay quantifies the lowest concentration of a drug that prevents visible growth of a microorganism. Its widespread use stems from its reproducibility and the clear, quantitative endpoint it provides.

-

Preparation of Compound Stock: Dissolve the test compound (e.g., a long-chain alkoxy aniline) in a suitable solvent like Dimethyl Sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microplate: In a 96-well microtiter plate, add a specific volume of sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria) to each well.

-

Serial Dilution: Add a small volume of the compound stock solution to the first well of a row and mix thoroughly. Transfer half of the volume from this well to the next well in the row. Repeat this two-fold serial dilution process across the plate to create a gradient of compound concentrations.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) corresponding to a specific cell density (e.g., 5 x 10⁵ colony-forming units (CFU)/mL).

-

Inoculation: Add a defined volume of the microbial inoculum to each well containing the diluted compound. Include positive control wells (medium + inoculum, no compound) and negative control wells (medium only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density (OD) with a microplate reader.

Caption: Workflow for the Broth Microdilution MIC Assay.

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Trifluoro-anilines | V. parahaemolyticus | 50 - 100 | [7][9] |

| Benzimidazole Anilines | S. aureus | Varies | [13] |

| Halogenated Anilines | Aspergillus niger | Varies | [12] |

| Table 1: Representative Antimicrobial Activities of Aniline Derivatives. Note: Specific long-chain alkoxy anilines may exhibit different potencies. |

Chapter 3: Anticancer and Cytotoxic Potential

The search for novel anticancer agents with improved efficacy and reduced side effects is a driving force in pharmaceutical research. Long-chain alkoxy anilines have emerged as a class of interest due to their demonstrated ability to inhibit the proliferation of various cancer cell lines.[3][14][15]

Overview of Anticancer Activity

The cytotoxic effects of these compounds are often dependent on the cancer cell type and the specific molecular structure. Studies on 2-bromoalkoxyanthraquinones, which share the feature of a variable-length alkoxy chain, showed that antiproliferation activity against HCT116 colorectal cancer cells was highly dependent on the alkoxy chain length, with a C3 chain exhibiting the most potent effect.[3] Similarly, p-alkylaminophenols demonstrated that suppression of cancer cell growth was directly dependent on the aminophenol alkyl chain length.[4] This underscores the principle that lipophilicity, conferred by the alkoxy chain, is a critical parameter for optimizing anticancer potency.

Putative Mechanisms of Action

The mechanisms by which long-chain alkoxy anilines exert their anticancer effects are varied and can involve the inhibition of key cellular enzymes or the induction of programmed cell death (apoptosis).

-

Enzyme Inhibition: Certain aniline derivatives are known to function as potent enzyme inhibitors. For example, 3-cyano-4-(phenoxyanilino)quinolines act as inhibitors of MEK (MAP Kinase Kinase), a central component of the MAPK/ERK signaling pathway that is often dysregulated in cancer.[6] The alkoxy groups on the quinoline ring are crucial for this activity.[6] Other related structures have been identified as inhibitors of Topoisomerase I, an enzyme critical for DNA replication.[14]

Caption: Inhibition of the MAPK/ERK signaling pathway by a MEK inhibitor.

-

Induction of Apoptosis: The growth inhibition observed in cancer cells treated with p-alkylaminophenols has been associated with the induction of apoptosis.[4] The exact pathway may vary, but it often involves the activation of caspases and other pro-apoptotic proteins, leading to controlled cell death.

Experimental Workflow: Assessing In Vitro Cytotoxicity

A multi-faceted approach is essential for robustly characterizing a compound's cytotoxic profile.[16] Relying on a single assay can be misleading, as different methods measure distinct cellular endpoints.[17] Combining assays that probe metabolic activity, cell mass, and membrane integrity provides a comprehensive and self-validating system.

This colorimetric assay measures cell viability based on the activity of mitochondrial reductase enzymes.[16]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 - 10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the long-chain alkoxy aniline for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Analysis: Calculate the concentration that inhibits 50% of cell growth (IC₅₀) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting to a sigmoidal dose-response curve.[16]

The SRB assay estimates cell number by quantifying the total cellular protein content.[16]

-

Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.

-

Cell Fixation: Gently fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubating at 4°C for at least 1 hour.[16]

-

Washing: Remove the TCA and wash the plates several times with water to remove unbound components. Allow plates to air dry.

-

Staining: Add SRB solution to each well to stain the cellular proteins. Incubate for 30 minutes at room temperature.

-

Washing: Remove the unbound SRB dye by washing with 1% acetic acid. Allow plates to air dry.

-

Solubilization: Add a basic buffer (e.g., 10 mM Tris base) to solubilize the protein-bound dye.

-

Measurement & Analysis: Measure the absorbance at ~510 nm and calculate the IC₅₀ value as described for the MTT assay.

Caption: Comparative workflow of common in vitro cytotoxicity assays.

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| 2-Bromoalkoxyanthraquinones (C3 chain) | HCT116 (Colon) | 3.83 | [3] |

| p-Octylaminophenol | DU-145 (Prostate) | Potent | [4] |

| Alkoxyimidazolium Salts | HL-60 (Leukemia) | Varies | [18] |

| 4-Alkoxy-2-arylquinolines | NCI-59 Panel | Varies | [14] |

| Table 2: Representative IC₅₀ Values for Alkoxy-Containing Compounds Against Cancer Cell Lines. |

Conclusion and Future Directions

Long-chain alkoxy anilines represent a versatile and highly modulatable chemical scaffold with significant therapeutic potential. The length and character of the alkoxy chain serve as a powerful tool to tune the lipophilicity, thereby influencing membrane interactions and target engagement for antimicrobial, antifungal, and anticancer activities. The core aniline structure provides a rich platform for further functionalization to optimize potency, selectivity, and pharmacokinetic properties.

The evidence strongly suggests that these compounds warrant further investigation. Future research should focus on several key areas:

-

Mechanism Deconvolution: While membrane disruption and enzyme inhibition are implicated, the precise molecular targets for many of these compounds remain to be elucidated. Advanced proteomic and genomic approaches could uncover novel mechanisms of action.

-

Lead Optimization: Systematic modification of lead compounds based on the SAR principles discussed can lead to analogues with improved activity and drug-like properties.

-

In Vivo Evaluation: Promising candidates identified through in vitro screening must be advanced to preclinical animal models to assess their efficacy, toxicity, and pharmacokinetic profiles in a complex biological system.

By integrating rational design, robust biological evaluation, and mechanistic studies, the scientific community can continue to unlock the full potential of long-chain alkoxy anilines in the development of next-generation therapeutics.

References

-

ACS Omega. (2019, July 11). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. Available at: [Link]

-

ResearchGate. (n.d.). A Review on in-vitro Methods for Screening of Anticancer Drugs. Available at: [Link]

-

Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Available at: [Link]

-

PubMed. (n.d.). In Vitro Toxicity Evaluation in the Development of New Anticancer Drugs-Genistein Glycosides. Available at: [Link]

-

MDPI. (n.d.). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Available at: [Link]

-

PubMed. (2025, January 13). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Available at: [Link]

-

PubMed. (n.d.). Synthesis and antimicrobial activity of some new anilino benzimidazoles. Available at: [Link]

-

University of Nebraska - Lincoln. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Available at: [Link]

-

ResearchGate. (2024, February 29). Aniline derivatives containing a cage monoterpenoid fragment at the nitrogen atom: synthesis and study of antibacterial properties. Available at: [Link]

-

JETIR. (n.d.). Synthesis, spectroscopic characterization, antibacterial and antioxidant activity of benzylidene-aniline derivatives. Available at: [Link]

-

PubMed. (1986, December). Studies of the antitumor activity of (2-alkoxyalkyl)- and (2-alkoxyalkenyl)phosphocholines. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Available at: [Link]

-

Chemistry Steps. (n.d.). Reactions of Aniline. Available at: [Link]

-

ResearchGate. (2025, August 5). N-Chloro-alkoxy-s-triazine-Based Antimicrobial Additives: Preparation, Characterization, and Antimicrobial and Biofilm-Controlling Functions. Available at: [Link]

-

PubMed Central. (2022, October 24). The Synthesis, Fungicidal Activity, and in Silico Study of Alkoxy Analogues of Natural Precocenes I, II, and III. Available at: [Link]

-

ResearchGate. (n.d.). The Synthesis, Fungicidal Activity, and in Silico Study of Alkoxy Analogues of Natural Precocenes I, II, and III. Available at: [Link]

-

PubMed. (n.d.). Quantitative structure-activity relationships in a series of alcohols exhibiting inhibition of cytochrome P-450-mediated aniline hydroxylation. Available at: [Link]

-

ResearchGate. (2025, August 6). Antimicrobial and antimycobacterial activities of aliphatic amines derived from vanillin. Available at: [Link]

-

ResearchGate. (2025, August 7). Structure-activity relationship in 3,4,5-Trimethoxy N-(6-methoxy salicylidene) aniline. Available at: [Link]

-

PubMed. (2022, October 24). The Synthesis, Fungicidal Activity, and in Silico Study of Alkoxy Analogues of Natural Precocenes I, II, and III. Available at: [Link]

-

PubMed Central. (n.d.). Antifungal Activity of Substituted Nitrobenzenes and Anilines. Available at: [Link]

-

PubMed. (1983, January). Quantitative structure-activity study on the mechanism of inhibition of microsomal p-hydroxylation of aniline by alcohols. Role of steric factors. Available at: [Link]

-

ResearchGate. (n.d.). Some surrogates of 4-alkoxy aniline derivative. Available at: [Link]

-

PubMed. (2023, April 10). Effects of Alkoxy Chain Length and 1-Hydroxy Group on Anticolorectal Cancer Activity of 2-Bromoalkoxyanthraquinones. Available at: [Link]

-

PubMed. (2020, September 21). Synthesis, Selected Transformations, and Biological Activity of Alkoxy Analogues of Lepidilines A and C. Available at: [Link]

-

PubMed. (2008, October 15). 4-Anilino-7-alkenylquinoline-3-carbonitriles as potent MEK1 kinase inhibitors. Available at: [Link]

-

ResearchGate. (2025, August 4). Synthesis and liquid crystalline study of 2,4-bis(4¢-n-heptyloxybenzoyloxy)-benzylidene-4²-n¢-alkoxy aniline. Available at: [Link]

- Google Patents. (n.d.). Process for the preparation of N-alkylitic anilines.

-

PubMed. (2003, June). N-benzylideneaniline and N-benzylaniline are potent inhibitors of lignostilbene-alpha,beta-dioxygenase, a key enzyme in oxidative cleavage of the central double bond of lignostilbene. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Structure–activity relationships of aniline-based squaraines for distinguishable staining and bright two-photon fluorescence bioimaging in plant cells. Available at: [Link]

-

PubMed. (n.d.). Anticancer and superoxide scavenging activities of p-alkylaminophenols having various length alkyl chains. Available at: [Link]

-

Allen Institute. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Available at: [Link]

-

YouTube. (2020, January 21). synthesis of anilines. Available at: [Link]

-

PubMed. (2022, April 25). Alternating Current Electrolysis Enabled Formal C-O/O-H Cross-Metathesis of 4-Alkoxy Anilines with Alcohols. Available at: [Link]

-

MDPI. (n.d.). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Available at: [Link]

-

Bentham Science. (2024, August 8). Synthesis and Evaluation of Antibacterial and Antifungal Activities In vitro and In silico of Novel Morpholinoalkoxychalcones. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 7: (A) Known biological activities related to aniline derivatives. Available at: [Link]

-

ResearchGate. (2025, August 6). Kinetics and mechanism for the oxidation of anilines by ClO2: A combined experimental and computational study. Available at: [Link]

-

Open Access Journals. (n.d.). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. Effects of Alkoxy Chain Length and 1-Hydroxy Group on Anticolorectal Cancer Activity of 2-Bromoalkoxyanthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer and superoxide scavenging activities of p-alkylaminophenols having various length alkyl chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jetir.org [jetir.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Synthesis, Fungicidal Activity, and in Silico Study of Alkoxy Analogues of Natural Precocenes I, II, and III - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antifungal Activity of Substituted Nitrobenzenes and Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and antimicrobial activity of some new anilino benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis, Selected Transformations, and Biological Activity of Alkoxy Analogues of Lepidilines A and C - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Tetradecyloxyaniline (CAS 41710-89-8): A Technical Overview of a Versatile Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tetradecyloxyaniline, identified by the CAS number 41710-89-8, is an organic compound with the chemical formula C20H35NO.[1] While not extensively documented for specific biological activities or as an active pharmaceutical ingredient (API), its molecular structure suggests its primary role as a chemical intermediate and a building block in organic synthesis. This technical guide provides a comprehensive overview of its known properties, synthesis, and safety considerations, and lists reliable suppliers for research and development purposes.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and material science. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 41710-89-8 | |

| Molecular Formula | C20H35NO | [1] |

| Molecular Weight | 305.498 g/mol | [1] |

| Alternate Names | Benzenamine, 2-(tetradecyloxy)- |

Synthesis and Reactivity

The synthesis of this compound typically involves the etherification of 2-aminophenol with a 14-carbon alkyl halide, such as 1-bromotetradecane. This reaction, a Williamson ether synthesis, is a common and well-established method for preparing aryl ethers.

The general synthetic workflow is depicted below:

Caption: General workflow for the synthesis of this compound.

The aniline functional group in this compound provides a reactive site for a variety of further chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules. These reactions can include diazotization, acylation, and alkylation, opening avenues for the creation of a diverse range of derivatives.

Potential Applications in Research and Development

While specific biological activities for this compound are not prominently reported in scientific literature, its structural motifs suggest potential areas of investigation for researchers. The long alkyl chain imparts significant lipophilicity, a property that can be exploited in the design of molecules targeting lipid membranes or requiring enhanced solubility in nonpolar environments.

Possible research applications could include:

-

Surfactant and Emulsifier Development: The amphiphilic nature of this compound, with its hydrophilic aniline head and hydrophobic tetradecyl tail, makes it a candidate for investigation as a surfactant or emulsifying agent in various formulations.

-

Intermediate in Drug Discovery: The aniline moiety is a common feature in many biologically active compounds. This compound can serve as a starting material for the synthesis of novel drug candidates, where the long alkyl chain could be explored for its impact on pharmacokinetics and membrane interactions.

-

Material Science: The compound could be explored as a component in the development of novel polymers, liquid crystals, or other organic materials where its specific physicochemical properties could be advantageous.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound should be handled with care in a laboratory setting. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a chemical fume hood. For detailed safety information, it is crucial to consult the SDS provided by the supplier.

Suppliers

A number of chemical suppliers offer this compound for research and commercial purposes. When sourcing this compound, it is important to verify the purity and specifications to ensure it meets the requirements of the intended application.

Verified Suppliers Include:

-

Sigma-Aldrich

-

Ambeed

-

BLD Pharm

-

Chem-Impex International

-

Key Organics

-

Toronto Research Chemicals

Conclusion

This compound (CAS 41710-89-8) is a chemical intermediate with well-defined physicochemical properties. While direct biological applications are not widely documented, its structure provides a versatile platform for synthetic chemists in various fields, including drug discovery and material science. Researchers interested in this compound should focus on its potential as a building block for novel molecules with tailored properties. As with any chemical, adherence to safety protocols is paramount.

References

-

Kodak Specialty Chemicals @ ChemBuyersGuide.com, Inc. (URL: [Link])

-

CAS 41710-89-8|2-(Tetradecyloxy)aniline - chemexpress.cn. (URL: [Link])

Sources

An In-depth Technical Guide to 2-Tetradecyloxyaniline: Synthesis, Characterization, and Applications

Introduction

2-Tetradecyloxyaniline is an organic compound featuring a long fourteen-carbon alkyl chain attached to an aniline ring via an ether linkage. This unique amphipathic structure, combining a hydrophilic aromatic amine head with a lipophilic aliphatic tail, makes it a molecule of significant interest in materials science and medicinal chemistry. As a derivative of aniline, it serves as a versatile building block for the synthesis of more complex molecules. The long alkoxy chain can impart properties such as liquid crystallinity, enhanced solubility in nonpolar media, and the ability to form ordered molecular assemblies. This guide provides a comprehensive overview of the chemical properties, a detailed protocol for its synthesis, methods for its characterization, and a discussion of its potential applications for researchers, scientists, and professionals in drug development.

Core Molecular and Physical Properties

A thorough understanding of the fundamental properties of this compound is the first step in its successful application. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₃₅NO | [1][2] |

| Molecular Weight | 305.51 g/mol | [1][2] |

| CAS Number | 41710-89-8 | [1] |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| Boiling Point | 420.5 °C at 760 mmHg | [2] |

| Density | 0.924 g/cm³ | [2] |

Synthesis of this compound

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis . This reaction involves the O-alkylation of a phenol with an alkyl halide.[3][4] In this case, 2-aminophenol would be the starting phenol. However, the presence of the nucleophilic amino group necessitates a protection strategy to prevent undesired N-alkylation. A common and effective approach involves a three-step sequence: protection of the amino group, Williamson ether synthesis, and subsequent deprotection.[5]

Synthesis Workflow

The overall synthetic pathway can be visualized as follows:

Caption: A three-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Protection of 2-Aminophenol

-

Rationale: The amino group is more nucleophilic than the hydroxyl group and would preferentially react with the alkyl halide. To ensure selective O-alkylation, the amine must be temporarily protected. A tert-butyloxycarbonyl (Boc) group is a suitable choice as it is stable under the basic conditions of the Williamson ether synthesis and can be readily removed under acidic conditions.

-

Dissolve 2-aminophenol (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Add a base, such as triethylamine (1.1 equivalents), to the solution.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected 2-aminophenol.

Step 2: O-Alkylation (Williamson Ether Synthesis)

-

Rationale: This classic Sₙ2 reaction forms the ether linkage. A polar aprotic solvent like dimethylformamide (DMF) is ideal for this reaction, and a mild base like potassium carbonate is used to deprotonate the phenol.[6]

-

To a solution of Boc-protected 2-aminophenol (1 equivalent) in DMF, add anhydrous potassium carbonate (K₂CO₃) (1.5-2.0 equivalents).

-

Add 1-bromotetradecane (1.1 equivalents) to the suspension.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-